molecular formula C15H13N3O3S B14052313 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 214983-04-7

8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B14052313
CAS No.: 214983-04-7
M. Wt: 315.3 g/mol
InChI Key: AYYAGZHKFLLINM-UHFFFAOYSA-N
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Description

8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which are then treated with guanidine derivatives to form 4-amino-5,6-dihydropyrido[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific kinases, such as tyrosine kinases. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form C5–C6 unsaturated systems through oxidation and its role as a scaffold for TKIs make it a valuable compound in medicinal chemistry .

Properties

CAS No.

214983-04-7

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

8-methyl-2-methylsulfonyl-6-phenylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H13N3O3S/c1-18-13-11(9-16-15(17-13)22(2,20)21)8-12(14(18)19)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

AYYAGZHKFLLINM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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